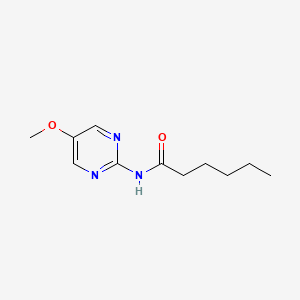

N-(5-methoxypyrimidin-2-yl)hexanamide

Description

N-(5-Methoxypyrimidin-2-yl)hexanamide is a synthetic small molecule characterized by a pyrimidine core substituted with a methoxy group at position 5 and a hexanamide chain at position 2. Its molecular formula is C₁₁H₁₆N₃O₂, with a molecular weight of 222.27 g/mol. The compound’s structure combines a nitrogen-rich aromatic heterocycle (pyrimidine) with a linear aliphatic amide chain, making it a candidate for diverse biological and chemical applications.

Properties

CAS No. |

1057667-16-9 |

|---|---|

Molecular Formula |

C11H17N3O2 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

N-(5-methoxypyrimidin-2-yl)hexanamide |

InChI |

InChI=1S/C11H17N3O2/c1-3-4-5-6-10(15)14-11-12-7-9(16-2)8-13-11/h7-8H,3-6H2,1-2H3,(H,12,13,14,15) |

InChI Key |

ZWBNJFBMNQGACS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC1=NC=C(C=N1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

N-(5-Methoxypyridin-2-yl)pivalamide

- Structure : Pyridine core with a 5-methoxy group and a pivalamide (trimethylacetyl) chain at position 2.

- Molecular Formula : C₁₁H₁₆N₂O₂.

- Molecular Weight : 208.26 g/mol .

- Key Differences :

- Replaces pyrimidine with pyridine, reducing nitrogen content and aromatic complexity.

- Uses a bulkier pivalamide group instead of hexanamide, likely decreasing solubility but increasing steric hindrance.

- Implications : The pyridine analog may exhibit lower binding affinity to nitrogen-dependent targets (e.g., kinases) compared to the pyrimidine-based target compound.

N-(5-Hydroxypyridin-2-yl)pivalamide

Hexanamide Derivatives with Varied Aromatic Cores

N-[2-(1H-Indol-3-yl)ethyl]hexanamide (Compound A)

- Structure : Indole core linked to a hexanamide chain via an ethyl spacer.

- Reported Activity : Demonstrated promising in vitro anti-parasitic activity against Plasmodium falciparum .

- Ethyl spacer may alter conformational flexibility compared to the direct pyrimidine-hexanamide linkage.

- Implications : The indole derivative’s anti-parasitic activity suggests that the target pyrimidine compound could be optimized for similar applications by modifying substituent positioning.

N-{2-Fluoro-5-Nitrophenyl}hexanamide

- Structure : Benzene ring with fluoro and nitro substituents, linked to hexanamide.

- Molecular Formula : C₁₂H₁₅FN₂O₃.

- Molecular Weight : 254.26 g/mol .

- Key Differences: Strong electron-withdrawing groups (fluoro, nitro) increase reactivity and metabolic instability.

- Implications : The nitro group may limit therapeutic utility due to toxicity concerns, whereas the methoxy group in the target compound offers better stability.

Complex Pyrimidine Derivatives

Hexanamide, 3-amino-N-[(5S)-2-[(aminocarbonyl)amino]-1,4,5,6-tetrahydro-6-oxo-5-pyrimidinyl]-6-[(aminoiminomethyl)amino]-N-methyl-, (3S)

- Structure: Highly functionalized pyrimidine with multiple amino and carbamimidoyl groups.

- Molecular Formula : C₁₃H₂₅N₉O₃.

- Molecular Weight : 355.40 g/mol .

- Key Differences: Additional amino groups enhance hydrogen-bonding capacity and solubility. Structural complexity may improve target specificity but complicate synthesis.

Structurally Similar Compounds from Pharmacopeial Sources

Compounds listed in Pharmacopeial Forum (e.g., (R)-N-[(2S,4S,5S)-5-[...]butanamide) share amide and pyrimidine motifs but incorporate larger, branched chains and stereochemical complexity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(5-methoxypyrimidin-2-yl)hexanamide, and how can purity be optimized?

- Methodology : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react 5-methoxypyrimidin-2-amine with hexanoic acid derivatives under anhydrous conditions. Purify via flash chromatography (95:5 CH₂Cl₂/MeOH gradient) to isolate the amide product .

- Validation : Confirm purity (>95%) via HPLC (C18 column, MeOH/H₂O mobile phase) and ¹H/¹³C NMR (δ 8.3–8.5 ppm for pyrimidine protons; δ 2.3–2.5 ppm for hexanamide methylene groups) .

Q. How can researchers characterize the solubility and stability of this compound in common solvents?

- Methodology : Perform shake-flask solubility tests in methanol, DMSO, and PBS (pH 7.4) at 25°C. Monitor stability under UV light and varying temperatures (4°C, -20°C) for 30 days using LC-MS to detect degradation products .

- Key Data : Expected solubility >50 mg/mL in DMSO; methanol solutions stable for ≤14 days at 4°C .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Protocol :

- NMR : Assign methoxy protons (δ 3.8–3.9 ppm), pyrimidine C2-NH (δ 10.1 ppm), and hexanamide carbonyl (δ 170–172 ppm) .

- HRMS : Calculate exact mass (C₁₁H₁₆N₃O₂: 222.1238 g/mol) and compare with observed m/z .

Advanced Research Questions

Q. How does the alkyl chain length in this compound influence biological activity compared to analogs (e.g., butanamide, tetradecanamide)?

- Structure-Activity Relationship (SAR) : Intermediate chain lengths (C5–C6) enhance cytotoxicity in hepatoma cells (IC₅₀ ~50 μM) by balancing lipophilicity and membrane permeability. Shorter chains (C4) reduce potency, while longer chains (C14) increase aggregation risks .

- Experimental Design : Compare cell viability (MTT assay) across analogs at 24/48-hour exposures in HTC cells .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Challenge : Co-elution of methoxy-pyrimidine byproducts (e.g., sulfoxides or deaminated derivatives) during HPLC .

- Solution : Use tandem MS/MS (MRM mode) with ion transitions specific to the parent compound (m/z 222 → 123) and impurities (e.g., m/z 207 for demethylated analogs) .

Q. Can this compound serve as a precursor for synthesizing bioactive conjugates (e.g., maleimide derivatives)?

- Derivatization Protocol : React with N-(3-triethoxysilylpropyl)-6-maleimidohexanamide (TPMH) to introduce thiol-reactive sites. Confirm conjugation via MALDI-TOF or fluorescence quenching assays .

- Application : Maleimide-functionalized derivatives enable covalent attachment to thiolated biomolecules for drug delivery studies .

Q. What are the potential metabolic degradation pathways of this compound in vitro?

- Pathway Analysis : Incubate with liver microsomes (CYP450 enzymes). Major metabolites include hydroxylated hexanamide (m/z +16) and cleaved pyrimidine fragments. Use QTOF-MS for metabolite identification .

Data Contradictions and Recommendations

- Synthetic Yield Variability : Reports describe 46–60% yields for analogous amide couplings. Optimize stoichiometry (1.5 eq EDC) and reaction time (>24 hours) to improve reproducibility .

- Biological Activity Discrepancies : Cytotoxicity varies between cell lines (e.g., pancreatic vs. hepatoma cells). Standardize assays using ATP-based viability kits to reduce inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.